3-ethyl-5-methoxybenzoic acid
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Overview
Description
3-ethyl-5-methoxybenzoic acid: is an organic compound belonging to the class of benzoic acids It is characterized by the presence of an ethyl group at the third position and a methoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-ethyl-5-methoxybenzoic acid: can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethyl-5-methoxybenzene with carbon dioxide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the oxidation of 3-ethyl-5-methoxytoluene using a strong oxidizing agent, such as potassium permanganate or chromium trioxide, in an acidic medium. This reaction converts the methyl group to a carboxylic acid group, yielding this compound.
Industrial Production Methods
In industrial settings, the production of This compound often involves the catalytic oxidation of 3-ethyl-5-methoxytoluene. This process is typically carried out in a continuous flow reactor, where the toluene derivative is oxidized using air or oxygen in the presence of a metal catalyst, such as cobalt or manganese. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-methoxybenzoic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of catalysts such as iron or sulfuric acid.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-ethyl-5-methoxybenzoic acid: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-ethyl-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or ion channels. The presence of the ethyl and methoxy groups can influence its binding affinity and specificity for these targets, modulating its biological activity.
In chemical reactions, the carboxylic acid group can participate in various interactions, such as hydrogen bonding or coordination with metal ions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
3-ethyl-5-methoxybenzoic acid: can be compared with other benzoic acid derivatives, such as:
3-ethylbenzoic acid: Lacks the methoxy group, which can affect its reactivity and biological activity.
5-methoxybenzoic acid: Lacks the ethyl group, which can influence its physical and chemical properties.
3-methyl-5-methoxybenzoic acid: Contains a methyl group instead of an ethyl group, which can alter its steric and electronic effects.
The presence of both the ethyl and methoxy groups in This compound makes it unique, as these substituents can synergistically influence its chemical reactivity, biological activity, and physical properties.
Properties
CAS No. |
1261452-01-0 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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